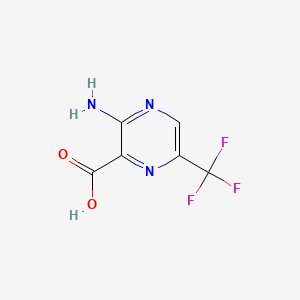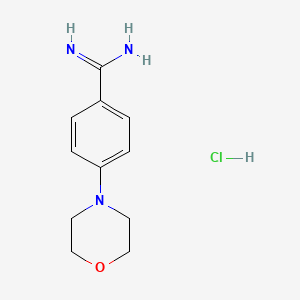![molecular formula C8H11NO2 B595668 Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate CAS No. 199807-77-7](/img/structure/B595668.png)
Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is a bicyclic compound that features a nitrogen atom within its ring structure. This compound is notable for its unique structural attributes, which make it a valuable intermediate in various chemical syntheses. It is often used in the preparation of more complex molecules, particularly in the pharmaceutical industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate typically involves the Diels-Alder reaction. One common method is the cycloaddition of cyclopentadiene with a suitable dienophile, such as methyl acrylate, in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the desired stereochemistry of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is essential for maintaining product consistency and yield. The use of automated systems also helps in optimizing the reaction parameters and reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include m-chloroperoxybenzoic acid (MCPBA) and potassium permanganate. These reactions are typically carried out in an organic solvent such as dichloromethane.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). These reactions are usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3). These reactions often require a catalyst to proceed efficiently.
Major Products Formed
Oxidation: The major products are often epoxides or hydroxylated derivatives.
Reduction: The major products are typically amines or reduced hydrocarbons.
Substitution: The major products depend on the substituent introduced but can include azides, halides, or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents, particularly those targeting neurological conditions.
Industry: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate involves its interaction with various molecular targets. In biological systems, it can act as a ligand for specific receptors or enzymes, modulating their activity. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, making it a valuable tool in drug design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
2-Hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate: This compound features a hydroxyl group instead of a methyl ester.
Uniqueness
Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is unique due to its ester functional group, which imparts different chemical reactivity compared to its analogs. This makes it particularly useful in reactions where ester functionality is required, such as in the synthesis of certain pharmaceuticals and polymers.
Eigenschaften
IUPAC Name |
methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8(10)7-5-2-3-6(4-5)9-7/h2-3,5-7,9H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRBVFUKFKVISQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC(N1)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride](/img/structure/B595595.png)

![2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B595600.png)

![6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one](/img/structure/B595602.png)



![7-Boc-7-azaspiro[3.5]nonane-2-methanol](/img/structure/B595608.png)
![4,4'-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine]](/img/structure/B595609.png)
